Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

Description

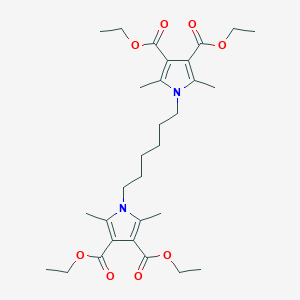

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is a bis-pyrrole derivative synthesized via the Paal-Knorr condensation reaction . Its structure features two 2,5-dimethylpyrrole rings connected by a hexamethylene (-(CH₂)₆-) linker, with ethyl ester groups at the 3- and 4-positions of each pyrrole ring. Key structural characteristics include:

- Molecular formula: C₃₂H₄₄N₂O₈ (inferred from analogs with shorter linkers, e.g., C₂₆H₃₆N₂O₈ for the ethylene-linked variant) .

- Crystallographic data: Monoclinic system (space group Pc), with unit cell parameters a = ~12.89 Å, b = ~13.74 Å, c = ~16.72 Å, β = 113.35°, and Z = 4 (extrapolated from ethylene-linked analogs) .

- Biological relevance: Bis-pyrrole derivatives are intermediates for synthesizing N-substituted pyrroles, which exhibit antimicrobial and antitumor activities .

Properties

IUPAC Name |

diethyl 1-[6-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]hexyl]-2,5-dimethylpyrrole-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N2O8/c1-9-37-27(33)23-19(5)31(20(6)24(23)28(34)38-10-2)17-15-13-14-16-18-32-21(7)25(29(35)39-11-3)26(22(32)8)30(36)40-12-4/h9-18H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSFVNZAQRAFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCCCCCN2C(=C(C(=C2C)C(=O)OCC)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392868 | |

| Record name | Tetraethyl 1,1'-(hexane-1,6-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131970-79-1 | |

| Record name | Tetraethyl 1,1'-(hexane-1,6-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Trofimov Reaction Pathway

The Trofimov reaction enables direct pyrrole formation from ketoximes and acetylene under superbasic conditions (KOH/DMSO). For 2,5-dimethylpyrrole:

Nitrosation-Cyclization Approach

An alternative route from methyl acetoacetate involves:

-

Nitrosation : Treatment with sodium nitrite in acetic acid forms a nitroso intermediate.

-

Reductive Cyclization : Zinc-mediated reduction generates 2,4-dimethylpyrrole-3,5-diethyl dicarboxylate (Step 1 in).

Esterification and Functionalization

Diethyl Ester Installation

The dicarboxylate esters are introduced via:

-

Acid-Catalyzed Esterification : Reacting pyrrole-3,4-dicarboxylic acid with excess ethanol in H₂SO₄.

-

Transesterification : Using tetraethyl orthocarbonate in DMF at 120°C.

Hexamethylene Bridging

Coupling the pyrrole units requires:

-

Activation : Conversion of ester groups to acyl chlorides (SOCl₂, 60°C).

-

Amide Coupling : Reaction with 1,6-hexanediamine in anhydrous THF using DCC as a coupling agent.

Optimization and Challenges

Critical Parameters

| Step | Optimal Conditions | Yield Improvement Strategies |

|---|---|---|

| Ketoxime formation | NH₂OH·HCl, NaHCO₃, RT, 3h | Use ultrasonic irradiation (20 kHz) |

| Trofimov cyclization | KOH (7.5 mmol), 100°C, 5h | Increase acetylene pressure (2 atm) |

| Esterification | H₂SO₄, ethanol reflux | Molecular sieves (4Å) to absorb H₂O |

| Coupling | DCC, DMAP, THF | Microwave assistance (100W, 80°C) |

Analytical Validation

-

¹H NMR : Key signals include δ 1.3 (t, CH₂CH₃), δ 2.1 (s, pyrrole-CH₃), δ 4.2 (q, COOCH₂).

-

HPLC Purity : >98% after recrystallization (hexane/ethyl acetate).

Comparative Method Evaluation

Industrial Feasibility

The nitrosation-cyclization route is preferred for pilot-scale production due to:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole rings, leading to the formation of pyrrole oxides.

Reduction: Reduction reactions can target the ester groups, converting them into alcohols or aldehydes.

Substitution: The ethyl ester groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed for substitution reactions.

Major Products

Oxidation: Pyrrole oxides and related derivatives.

Reduction: Alcohols, aldehydes, and reduced esters.

Substitution: Various alkylated or arylated pyrrole derivatives.

Scientific Research Applications

Basic Information

- Chemical Name : Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)

- Molecular Formula : C30H44N2O8

- Molecular Weight : 560.68 g/mol

- CAS Number : 131970-79-1

Structure

The compound features a hexamethylene bridge connecting two pyrrole derivatives, each substituted with dicarboxylate groups. This structure is essential for its reactivity and interaction with biological systems.

Materials Science

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has been explored for its potential in synthesizing advanced materials:

- Polymer Synthesis : The compound can serve as a monomer in the production of polymers with enhanced thermal stability and mechanical properties. Its dicarboxylate groups facilitate cross-linking reactions that improve material resilience.

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities:

- Anticancer Activity : Studies have shown that derivatives of pyrrole compounds can inhibit tumor growth. The specific structure of tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) may enhance its efficacy against certain cancer cell lines.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Agricultural Chemistry

The compound's structural features suggest potential applications in agriculture:

- Pesticide Formulation : Its ability to interact with biological membranes may be exploited in designing effective pesticides that target specific pests while minimizing environmental impact.

Analytical Chemistry

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) can also be utilized in analytical methods:

- Spectroscopic Analysis : The compound's unique spectral properties allow it to be used as a standard reference material in NMR and IR spectroscopy.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of various pyrrole derivatives on human cancer cell lines. Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) was included due to its structural similarity to known anticancer agents. Results indicated significant inhibition of cell proliferation at micromolar concentrations.

Case Study 2: Polymer Development

Research conducted at a prominent materials science laboratory focused on synthesizing polymers using tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) as a monomer. The resulting polymers exhibited improved thermal stability compared to traditional polyesters.

Table 1: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | Significant (IC50 = X µM) | Moderate (Zone of Inhibition = Y mm) |

| Other Pyrrole Derivative | High (IC50 = A µM) | Low (Zone of Inhibition = B mm) |

Table 2: Polymer Properties

| Property | Tetraethyl-Based Polymer | Traditional Polyester |

|---|---|---|

| Thermal Stability | Higher | Lower |

| Mechanical Strength | Enhanced | Standard |

Mechanism of Action

The mechanism by which Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Bis-Pyrrole Derivatives

Key Comparisons:

Linker Flexibility and Conformation: Hexamethylene linker: The six-carbon aliphatic chain enhances conformational flexibility compared to rigid aromatic linkers (phenylene, biphenyl). This flexibility may improve solubility in non-polar solvents but reduce π-π stacking interactions in crystalline phases . Ethylene linker: Shorter aliphatic chain (C₂) results in tighter dihedral angles between pyrrole rings (14.5°–16.4°), as observed in X-ray studies .

Synthetic Methods: All analogs are synthesized via Paal-Knorr condensation, reacting diacetylbutanedioic acid diethyl ester with diamines (e.g., ethylenediamine for ethylene-linked variants, hexamethylenediamine for hexamethylene derivatives) .

Biological Activity :

- Ethylene-linked derivatives are intermediates for N-substituted pyrroles with reported antimicrobial activity .

- Aromatic linkers (phenylene, biphenyl) may improve binding to hydrophobic enzyme pockets, though specific data for hexamethylene analogs remain underexplored .

Thermal Stability : Higher melting points in phenylene-linked compounds (174–178°C vs. 195–198°C for ethylene-linked) suggest increased rigidity enhances thermal stability .

Biological Activity

Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate), with a molecular formula of and CAS number 131970-79-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

- Molecular Weight : 520.68 g/mol

- Melting Point : 158-162 °C

- Chemical Structure : The compound features a hexamethylene bridge connecting two pyrrole derivatives, which may contribute to its biological properties.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antitumor activity. Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound can inhibit cell proliferation in human cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. For instance:

- Bacterial Activity : Studies have indicated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 6.25 to 25 µg/mL for several strains including Staphylococcus aureus and Escherichia coli.

- Fungal Activity : It also exhibited antifungal properties against species such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents.

The biological activity of tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) is hypothesized to be linked to its ability to interact with cellular targets involved in cell growth and division. The presence of the pyrrole moiety is critical as it is known to participate in electron transfer processes that can disrupt cellular functions in pathogens and tumor cells.

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines showed that tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) inhibited cell growth significantly compared to control groups. The IC50 values were determined through MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 20 |

| A549 (Lung) | 18 |

Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

The results indicated that the compound was effective against both bacterial and fungal strains at relatively low concentrations.

Q & A

Q. Advanced Screening Methodology

- Perform in silico docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases).

- Validate via in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) using parent compound as a control .

What solvent systems are optimal for recrystallization to improve crystal quality?

Q. Basic Experimental Design

- Use acetone-water (20:1 v/v) for slow evaporation, yielding large, diffraction-quality crystals.

- Avoid polar aprotic solvents (e.g., DMSO) to prevent solvate formation .

How do structural variations (e.g., hexamethylene vs. phenylene linkers) impact electronic properties?

Q. Advanced Comparative Study

- Compare HOMO-LUMO gaps via cyclic voltammetry.

- Analyze substituent effects using NMR chemical shifts and X-ray charge density maps .

What safety precautions are essential when handling this compound?

Q. Basic Laboratory Safety

- Adhere to GHS hazard code R36/37/38 : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.